5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid
Overview
Description
Scientific Research Applications
Novel Compound Synthesis
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid has been utilized in the synthesis of novel compounds with significant biological activities. For instance, pyridine derivatives, including those structurally similar to this compound, have been synthesized and shown to possess antibacterial and antifungal properties. These compounds, synthesized through green protocols, highlight the potential of such chemicals in developing new pharmacological agents (Areef Mmh et al., 2017).
SGLT2 Inhibition
The compound has been instrumental in preparing C-aryl glucoside SGLT2 inhibitors, reflecting its potential in therapeutic applications, particularly in the treatment of diabetes and related conditions. The novel approach for preparing these inhibitors showcases the compound's utility in developing new medical treatments (Yonghai Liu et al., 2008).
Anticancer and Antimicrobial Activities
The chemical has been used to create compounds with significant anti-inflammatory and analgesic activities. For example, derivatives of 5-Bromo nicotinic acid were synthesized and demonstrated good anti-inflammatory and analgesic effects. Such findings indicate the potential application of these compounds in developing new treatments for inflammation and pain-related disorders (S. Sondhi et al., 2007).
Improved Synthetic Methods
Research has focused on improving the synthesis of compounds related to this compound, aiming to enhance the efficiency and yield of such compounds. These advancements in synthetic methods contribute to the broader accessibility and application of these chemicals in various research and industrial sectors (Yonghai Liu et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-(oxan-4-yloxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c12-7-5-9(11(14)15)10(13-6-7)17-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIYDXUGURRORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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